molecular formula C11H17ClN4 B1490047 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine CAS No. 1251230-19-9

4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine

Cat. No.: B1490047
CAS No.: 1251230-19-9
M. Wt: 240.73 g/mol
InChI Key: SABHIPPRKSXMHK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with 4-isopropylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 4 can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Substitution reactions: The piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include potassium carbonate and DMF.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-piperazin-1-yl-1H-pyrazol-5-yl)benzene-1,3-diol
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-(4-propan-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABHIPPRKSXMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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